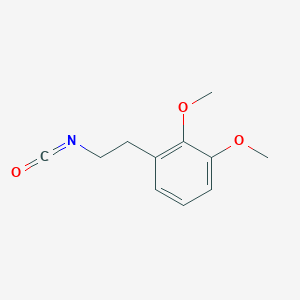
Methyl 3-(4-acetylphenyl)benzoate
Übersicht
Beschreibung
“Methyl 3-(4-acetylphenyl)benzoate” is a chemical compound with the CAS Number: 638995-33-2 . It has a molecular weight of 254.29 and its IUPAC name is methyl 4’-acetyl [1,1’-biphenyl]-3-carboxylate .
Synthesis Analysis
The synthesis of “this compound” involves a route with high total yields, mild conditions, and simple operation . The process includes three steps: alkylation, esterification, and alkylation .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI Code: 1S/C16H14O3/c1-11(17)12-6-8-13(9-7-12)14-4-3-5-15(10-14)16(18)19-2/h3-10H,1-2H3 .Chemical Reactions Analysis
“this compound” is formed by the condensation of methanol and benzoic acid, in the presence of a strong acid . It reacts at both the ring and the ester, depending on the substrate . Electrophiles attack the ring, illustrated by acid-catalysed nitration with nitric acid to give methyl 3-nitrobenzoate .Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 254.29 .Wissenschaftliche Forschungsanwendungen
Kinetics in Phase-Transfer Catalysis
Methyl 3-(4-acetylphenyl)benzoate is synthesized through the benzoylation of sodium 4-acetylphenoxide via third-liquid phase-transfer catalysis, demonstrating a significant dependency on agitation speeds for reaction rate enhancement. The process achieves a complete product yield within a short duration, emphasizing the efficiency of the third-liquid phase in catalysis over conventional methods (Huang & Yang, 2005).
Photoinitiation in Polymerization
In the realm of polymer chemistry, derivatives of this compound serve as photoinitiators, contributing to the advancement of nitroxide-mediated photopolymerization. These compounds demonstrate the ability to decompose under UV irradiation, generating radicals essential for initiating polymerization processes, which is pivotal for developing novel polymeric materials (Guillaneuf et al., 2010).
Heterocyclic System Synthesis
This compound analogs have been utilized in the synthesis of complex heterocyclic systems, including pyrido-[1,2-a]pyrimidin-4-ones, showcasing the versatility of these compounds in constructing pharmacologically relevant structures. This application highlights the compound's role in expanding the chemical diversity of synthetic targets in medicinal chemistry (Selič et al., 1997).
Corrosion Inhibition
The compound and its derivatives have been investigated for their potential as corrosion inhibitors, particularly in the protection of mild steel in acidic media. The research focuses on understanding the mechanisms by which these compounds interact with metal surfaces to prevent corrosion, demonstrating the compound's utility beyond pharmaceutical and polymer applications (Arrousse et al., 2021).
Safety and Hazards
Zukünftige Richtungen
“Methyl 3-(4-acetylphenyl)benzoate” and other Methyl benzoate (MB) compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . In future research, the solid acids of zirconium metal solids fixed with various substances could be studied . It was determined that zirconium metal catalysts with fixed Ti had the best activity . The catalytic synthesis of a series of MB compounds using titanium zirconium solid acids was studied . The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
Wirkmechanismus
Target of Action
Methyl 3-(4-acetylphenyl)benzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in this reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron reagents are transferred from boron to palladium . This interaction results in the formation of new carbon–carbon bonds .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the Suzuki–Miyaura cross-coupling reaction . This reaction is widely applied in organic synthesis due to its mild and functional group tolerant reaction conditions . The downstream effects of this reaction include the formation of new carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The primary result of this compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in the synthesis of complex organic compounds, making it a valuable tool in organic synthesis .
Biochemische Analyse
Biochemical Properties
Methyl 3-(4-acetylphenyl)benzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways in which it is involved. Additionally, this compound can form non-covalent interactions with proteins through hydrophobic associations and hydrogen bonding . These interactions can alter the structure and function of the proteins, potentially impacting their biological activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of certain signaling pathways, leading to changes in gene expression . This modulation can result in altered cellular functions, such as changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the metabolic flux and levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to either inhibition or activation of their activity . For example, its interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other compounds. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . These changes in gene expression can lead to downstream effects on cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression . At higher doses, toxic or adverse effects may be observed. These effects can include enzyme inhibition, disruption of cellular processes, and potential toxicity to organs and tissues . It is important to determine the threshold doses at which these effects occur to ensure safe and effective use of the compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of benzoates and acetylated compounds . The compound can interact with enzymes such as cytochrome P450, which plays a key role in its metabolism . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Additionally, this compound can influence metabolic flux and levels of metabolites within the cell, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it can exert its biological effects. Additionally, the localization and accumulation of this compound within specific tissues can impact its overall activity and function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in the cytoplasm, where it can interact with cytosolic enzymes and proteins . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
methyl 3-(4-acetylphenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11(17)12-6-8-13(9-7-12)14-4-3-5-15(10-14)16(18)19-2/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBSFVABZCBDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408272 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
638995-33-2 | |
| Record name | Methyl 3-(4-acetylphenyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Benzo[g]indole-3-carboxaldehyde](/img/structure/B1598970.png)

![Ethyl 2-[3-(trifluoromethyl)phenoxy]acetate](/img/structure/B1598972.png)
![2H-Cyclopenta[b]furan-2-one, 3,3a,6,6a-tetrahydro-](/img/structure/B1598974.png)
![4-ethenoxybutyl N-[3-(4-ethenoxybutoxycarbonylamino)-4-methylphenyl]carbamate](/img/structure/B1598975.png)







![[5-(2-Chlorophenyl)furan-2-yl]methanol](/img/structure/B1598990.png)
